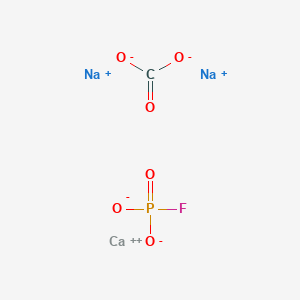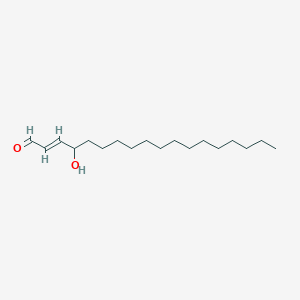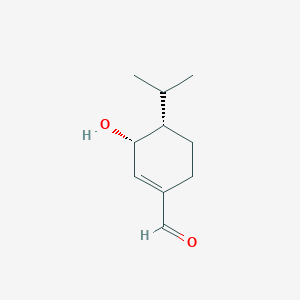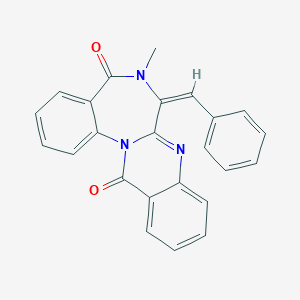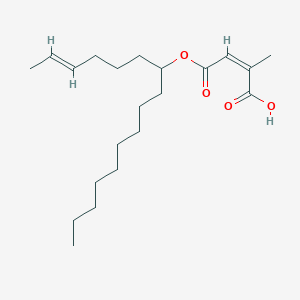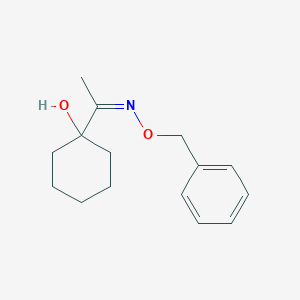
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime, also known as 1-HO-1-HE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclohexanone and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime is complex and not fully understood. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in various neurological processes. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects that have been observed include:
- Modulation of NMDA receptor activity: this compound has been shown to modulate the activity of the NMDA receptor, which is involved in various neurological processes. This compound has been shown to enhance NMDA receptor-mediated synaptic transmission and to improve learning and memory in animal models.
- Inhibition of COX-2 activity: this compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This compound has been shown to reduce inflammation and to have potential applications in the treatment of inflammatory diseases.
- Activation of TRPV1 channel: this compound has been shown to activate the TRPV1 channel, which is involved in pain perception. This compound has been shown to have analgesic properties and to have potential applications in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, the mechanisms of action of this compound are complex and not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime research. Some of the areas where further research is needed include:
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of this compound. This will help to identify potential targets for drug development and to improve our understanding of the biochemical and physiological effects of this compound.
- Neurological disorders: this compound has shown potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to determine the efficacy and safety of this compound for these applications.
- Cancer research: this compound has shown potential for the development of new cancer therapies. Further research is needed to identify the mechanisms of action of this compound in cancer cells and to determine its efficacy and safety for cancer treatment.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research with potential applications in various fields. This compound has been well-characterized in terms of its chemical and physical properties, and has been extensively studied for its potential biochemical and physiological effects. Further research is needed to fully understand the mechanisms of action of this compound and to determine its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate. The resulting product is then reacted with benzyl bromide to form this compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality this compound for scientific research.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where this compound has been studied include:
- Neuropharmacology: this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and schizophrenia.
- Cancer research: this compound has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies. This compound has been used to study the mechanisms of cancer cell death and to identify potential targets for anti-cancer drugs.
- Pain research: this compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. This compound has been used to study the mechanisms of pain perception and to identify potential targets for pain relief.
Propiedades
Número CAS |
154874-66-5 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO2/c1-13(15(17)10-6-3-7-11-15)16-18-12-14-8-4-2-5-9-14/h2,4-5,8-9,17H,3,6-7,10-12H2,1H3/b16-13- |
Clave InChI |
XFRVZPSPSCYZMI-SSZFMOIBSA-N |
SMILES isomérico |
C/C(=N/OCC1=CC=CC=C1)/C2(CCCCC2)O |
SMILES |
CC(=NOCC1=CC=CC=C1)C2(CCCCC2)O |
SMILES canónico |
CC(=NOCC1=CC=CC=C1)C2(CCCCC2)O |
Sinónimos |
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



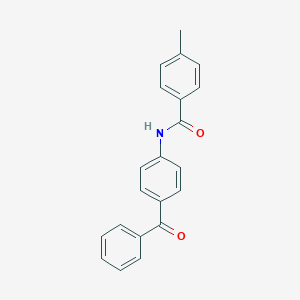

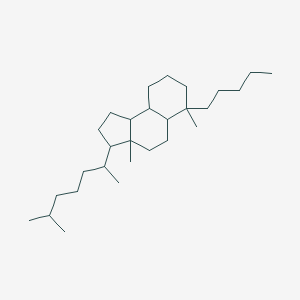
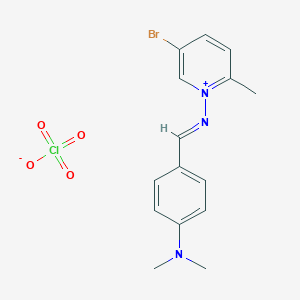
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
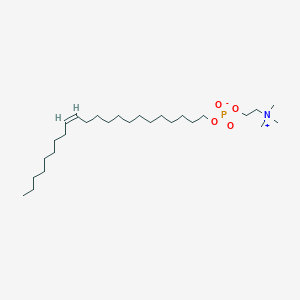

![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
